![molecular formula C14H16N2O4S2 B2372508 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034334-68-2](/img/structure/B2372508.png)
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone
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Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C14H16N2O4S2 and its molecular weight is 340.41. The purity is usually 95%.
BenchChem offers high-quality (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Antibacterial Activity
Novel compounds related to the structure of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone have been synthesized and characterized, highlighting the importance of structural optimization and analysis in medicinal chemistry. These compounds have undergone spectral characterization and theoretical vibrational spectra interpretation through density functional theory calculations. The study emphasizes the equilibrium geometry, various bonding features, and harmonic vibrational wave numbers, exploring structural changes due to the substitution of electron-withdrawing groups. This detailed analysis contributes to understanding the compounds' thermodynamic stability and reactivity, providing insights into their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Semisynthesis and Natural Product Derivation
Research has also explored the semisynthesis of natural methoxylated propiophenones from isomeric mixtures of phenylpropenes, demonstrating the versatility of synthetic approaches in deriving valuable chemical entities. This method employs catalytic amounts of palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation, to produce phenylpropanes. Such approaches are critical in the pharmaceutical development of natural product derivatives, offering rapid and practical pathways to complex organic compounds (Joshi, Sharma, & Sinha, 2005).
Antitumor Activity Exploration
The synthesis and evaluation of compounds for antitumor activity represent a significant application of chemical research. For instance, compounds synthesized through specific synthetic routes have shown inhibitory effects on a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer. Such studies are foundational in the search for new drug leads with potential anticancer activity, demonstrating the role of chemical synthesis in medicinal research (Bhole & Bhusari, 2011).
Electrochemical and Electrochromic Properties
Investigations into the electrochemical and electrochromic properties of novel polymers containing specific structural units reveal the broad applicability of these compounds beyond medicinal chemistry. These materials, characterized for their optical contrast and fast switching times, highlight the interdisciplinary nature of chemical research, bridging the gap between medicinal applications and material science. Such studies underscore the potential of these compounds in developing advanced materials for electronic and photonic applications (Hu et al., 2013).
properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10-9-11(15-20-10)14(17)16-5-4-13(12-3-2-7-21-12)22(18,19)8-6-16/h2-3,7,9,13H,4-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOXHDROODIMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.